2-Chloro-N-cyclobutyl-6-methylpyridine-4-carboxamide
Description
2-Chloro-N-cyclobutyl-6-methylpyridine-4-carboxamide (molecular formula: C₁₂H₁₃ClN₂O; molecular weight: ~236.45 g/mol) is a pyridine derivative featuring a chloro group at position 2, a methyl group at position 6, and a carboxamide moiety at position 4 with an N-cyclobutyl substituent. The cyclobutyl group introduces moderate ring strain, which may influence conformational preferences and intermolecular interactions .
Properties
IUPAC Name |
2-chloro-N-cyclobutyl-6-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-7-5-8(6-10(12)13-7)11(15)14-9-3-2-4-9/h5-6,9H,2-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYKHCWOXNEKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-6-methylpyridine-4-carboxylic Acid
The carboxylic acid precursor is synthesized via hydrolysis of its ethyl ester. For example, ethyl 2-chloro-6-methylpyridine-4-carboxylate undergoes saponification under alkaline conditions (e.g., NaOH in ethanol/water, 80°C, 6 hours), yielding the acid in ~85% purity.
Acid Chloride Formation
The carboxylic acid is treated with oxalyl chloride (2 equivalents) in anhydrous dichloromethane at 0–5°C for 2 hours, followed by warming to room temperature. This step achieves near-quantitative conversion to 2-chloro-6-methylpyridine-4-carbonyl chloride .
Amidation with Cyclobutylamine
The acid chloride is reacted with cyclobutylamine (1.2 equivalents) in tetrahydrofuran (THF) at −20°C, followed by gradual warming to 25°C. Triethylamine (1.5 equivalents) is added to scavenge HCl. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane), yielding 2-chloro-N-cyclobutyl-6-methylpyridine-4-carboxamide in 72–78% yield.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | −20°C → 25°C |
| Yield | 72–78% |
| Purification | Column chromatography |
Coupling Agent-Mediated Amidation
Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to directly conjugate the carboxylic acid with cyclobutylamine. This approach avoids handling reactive acid chlorides.
Reaction Protocol
A mixture of 2-chloro-6-methylpyridine-4-carboxylic acid (1 equivalent), EDC (1.2 equivalents), HOBt (1.1 equivalents), and cyclobutylamine (1.5 equivalents) is stirred in dry DMF at 0°C for 30 minutes, followed by 24 hours at room temperature. The product is extracted with ethyl acetate and purified via recrystallization (ethanol/water), achieving a 65–70% yield.
Advantages:
-
Eliminates need for acid chloride synthesis.
-
Suitable for thermally sensitive substrates.
Limitations:
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Lower yield compared to acid chloride route.
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Requires rigorous moisture control.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate amidation. In a sealed vessel, 2-chloro-6-methylpyridine-4-carboxylic acid and cyclobutylamine (1:1.2 molar ratio) are heated to 120°C for 15 minutes in the presence of HATU as a coupling agent. This method reduces reaction time to <30 minutes but requires specialized equipment.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors enhance reproducibility and safety. A patented protocol details:
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Continuous hydrolysis: Ethyl ester → carboxylic acid using a tubular reactor (NaOH, 90°C, residence time: 20 minutes).
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In-line acid chloride formation: Oxalyl chloride is introduced via T-mixer, with real-time monitoring of reaction completion.
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Amidation in segmented flow: Cyclobutylamine is added in a PTFE coil reactor (25°C, 1 hour), yielding 80–85% product with >99% purity after crystallization.
Characterization and Quality Control
Critical analytical data for This compound :
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclobutyl-6-methylpyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to 2-Chloro-N-cyclobutyl-6-methylpyridine-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been synthesized and tested for their efficacy against various bacterial strains. A study highlighted the synthesis of N-substituted carboxamides that demonstrated potent antibacterial activity, indicating that similar modifications to this compound could yield effective antimicrobial agents .
Antitumor Properties
The compound's structural features suggest potential antitumor applications. Pyridine derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. A review of bis(2-chloroethyl)amino derivatives indicated promising results in preclinical trials, suggesting that this compound could be explored for similar antitumor activities .
Neurological Applications
The modulation of metabotropic glutamate receptors (mGluRs) has emerged as a therapeutic target for neurological disorders such as anxiety and depression. Compounds structurally related to this compound may serve as allosteric modulators, enhancing or inhibiting receptor activity. Studies have shown that mGluR antagonists can reduce symptoms associated with these conditions .
Data Tables
| Application Area | Related Studies/Findings | Potential Impact |
|---|---|---|
| Antimicrobial | Synthesis of N-substituted carboxamides | Effective against bacterial strains |
| Antitumor | Bis(2-chloroethyl)amino derivatives | Inhibition of cancer cell proliferation |
| Neurological | mGluR modulation studies | Treatment for anxiety and depression |
Case Study 1: Antimicrobial Efficacy
A study conducted on pyridine derivatives demonstrated that modifications to the carboxamide group significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that this compound could be an effective scaffold for developing new antibiotics.
Case Study 2: Antitumor Activity
In a preclinical trial assessing the effects of pyridine-based compounds on tumor growth in xenograft models, certain derivatives exhibited a dose-dependent reduction in tumor size. The results indicate that this compound may possess similar antitumor properties worth investigating further.
Case Study 3: Neurological Modulation
A recent study evaluated the effects of mGluR antagonists in animal models of anxiety. Compounds structurally related to this compound showed promise in reducing anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclobutyl-6-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Features and Substituent Variations
The table below highlights key structural differences between the target compound and selected analogs:
Key Observations:
Substituent Positions: The target compound's chloro group at position 2 distinguishes it from analogs like the 6-chloro derivative in . Carboxamide position: The carboxamide at position 4 (target) vs. position 3 () may influence binding interactions in biological systems. Position 4 carboxamides are more likely to participate in axial hydrogen bonding compared to position 3 derivatives.
N-Substituent Diversity :
- The cyclobutyl group in the target compound introduces greater ring strain (compared to cyclopropyl in ) but offers a larger hydrophobic surface area, which could enhance receptor affinity in lipid-rich environments.
- Ethylsulfanyl () and triazolyl () substituents introduce sulfur and nitrogen heteroatoms, respectively. Sulfur may increase lipophilicity, while triazole rings enable π-stacking or metal coordination.
Methyl vs.
Implications of Structural Differences
- Bioactivity : Pyridine carboxamides with chloro and methyl groups are often explored as kinase inhibitors or antimicrobial agents. The target’s 2-chloro-6-methyl configuration may optimize steric and electronic complementarity in enzyme active sites.
- Metabolic Stability : The cyclobutyl group’s moderate strain could enhance metabolic stability compared to cyclopropyl analogs, which are more prone to oxidative ring opening.
- Solubility : The absence of polar groups (e.g., sulfanyl or triazole) in the target compound may reduce aqueous solubility relative to sulfur-containing analogs like ’s derivative.
Research Findings and Data Gaps
While direct comparative pharmacological data are unavailable in the provided evidence, structural insights suggest:
- ’s compound (6-chloro, 3-carboxamide) may exhibit divergent binding modes due to shifted substituent positions.
- ’s triazolyl-benzyl hybrid could engage in unique intermolecular interactions absent in the target compound.
Further studies are needed to quantify thermodynamic properties (e.g., melting points, solubility) and biological activity profiles.
Biological Activity
2-Chloro-N-cyclobutyl-6-methylpyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14ClN3O, with a molecular weight of approximately 239.70 g/mol. The chemical structure features a pyridine ring substituted with a chlorine atom and a cyclobutyl group, which may influence its biological activity.
Research indicates that compounds containing pyridine derivatives often interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.
- Receptor Modulation : It may interact with metabotropic glutamate receptors (mGluRs), influencing neurotransmitter release and potentially affecting conditions like anxiety and depression.
Anticancer Properties
Studies have shown that similar pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, it is essential to explore its potential through comparative analysis with related compounds.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 3.42 | c-Met inhibition |
| Compound B | MCF-7 | 5.56 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Neuropharmacological Effects
The modulation of mGluRs by similar compounds has been associated with therapeutic effects in neurological disorders. Research into the pharmacodynamics of this compound could reveal its potential in treating conditions such as:
- Anxiety Disorders
- Schizophrenia
- Neurodegenerative Diseases
Case Studies
- Study on Pyridine Derivatives : A recent study evaluated various pyridine analogues for their inhibitory effects on tyrosine kinases. The results indicated that modifications in the substituent groups significantly affected potency and selectivity, suggesting that further optimization of this compound could enhance its anticancer properties .
- Neuropharmacological Assessment : Another investigation focused on the interactions between mGluR inhibitors and behavioral models of anxiety. Compounds structurally similar to this compound demonstrated significant anxiolytic effects in preclinical models, warranting further exploration of this compound's potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Chloro-N-cyclobutyl-6-methylpyridine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving coupling reactions (e.g., using HATU as a coupling agent for amide bond formation). Key steps include chlorination at the 2-position of the pyridine ring and cyclobutylamine substitution. Optimization involves adjusting reaction temperatures (e.g., 0–25°C for sensitive intermediates) and solvent systems (e.g., DMF or ACN for polar intermediates). Purity can be monitored via HPLC (≥95% purity threshold) .
Q. How should purification protocols be designed to isolate high-purity this compound?
- Methodological Answer : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase). For crystalline derivatives, recrystallization in ethanol or methanol is effective. Analytical validation via -NMR (to confirm cyclobutyl proton integration) and LC-MS (to verify molecular ion peaks) is critical .
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR : - and -NMR to resolve methyl (δ ~2.5 ppm) and cyclobutyl (δ ~1.8–2.2 ppm) groups.
- FT-IR : Confirm carboxamide C=O stretch (~1650–1680 cm) and N–H bending (~1550 cm).
- Mass Spectrometry : ESI-MS for molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in proposed structural conformations?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond angles, torsion angles (e.g., cyclobutyl ring puckering), and intermolecular interactions (e.g., hydrogen bonding in carboxamide groups). For example, SCXRD data for analogous compounds (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide) reveal planar amide linkages and dihedral angles between aromatic rings, resolving ambiguities in DFT-predicted structures .
Q. What computational strategies predict physicochemical properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict dipole moments, electrostatic potentials, and frontier molecular orbitals (HOMO-LUMO gaps).
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5–3.0), aqueous solubility, and cytochrome P450 interactions.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) based on pyridine-carboxamide scaffolds .
Q. How can analytical discrepancies (e.g., HPLC purity vs. bioassay results) be systematically addressed?
- Methodological Answer :
- Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., dechlorinated or oxidized derivatives).
- Stability Studies : Accelerated degradation under heat/light/humidity (40°C, 75% RH) to assess hydrolytic susceptibility (e.g., amide bond cleavage).
- Bioassay Correlation : Compare purity-adjusted IC values in dose-response assays to isolate bioactive impurities .
Q. What strategies elucidate the mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins.
- SAR Studies : Synthesize analogs (e.g., replacing cyclobutyl with cyclopentyl) and compare activity in enzymatic assays (e.g., kinase inhibition).
- Metabolic Tracing : -labeled compound tracks metabolic pathways via radio-HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
